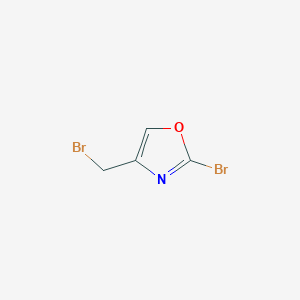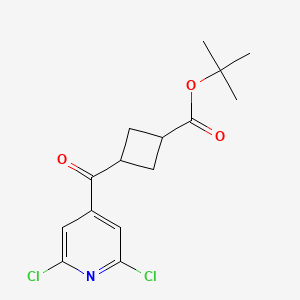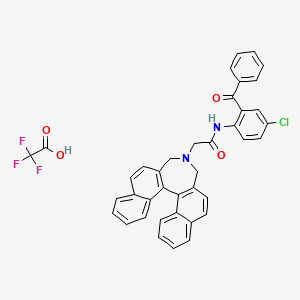
2-(3-Fluorophenyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to a cyclohexanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-amine typically involves several steps. One common method starts with the reaction of cyclohexanone with 3-fluorophenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to dehydration to yield the desired product. The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-(3-Fluorophenyl)cyclohexan-1-amine has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studies have investigated its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Research has focused on its anesthetic and analgesic properties, similar to those of ketamine.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-Fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in its anesthetic and analgesic effects .
類似化合物との比較
2-(3-Fluorophenyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Ketamine: Both compounds share a similar structure and mechanism of action, but the presence of the fluorine atom in this compound may confer different pharmacological properties.
2-Fluorodeschloroketamine: This compound is another fluorinated analog of ketamine, with similar dissociative effects.
List of Similar Compounds
- Ketamine
- 2-Fluorodeschloroketamine
- Phencyclidine (PCP)
- Tiletamine
These compounds share structural similarities and often exhibit comparable pharmacological effects, making them subjects of interest in both scientific research and clinical applications.
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
2-(3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12H,1-2,6-7,14H2 |
InChIキー |
YMNWSOHSDXGHDD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)



